5-Methoxy-2-(prop-2-EN-1-YL)benzonitrile
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Overview
Description
5-Methoxy-2-(prop-2-en-1-yl)benzonitrile: is an organic compound with the molecular formula C11H11NO . It is characterized by a methoxy group (-OCH3) and a prop-2-en-1-yl group attached to a benzonitrile core. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting amine is then alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis Studies: Employed in studies involving catalytic reactions.
Biology:
Biochemical Research: Investigated for its potential interactions with biological macromolecules.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
- 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile
- 5-Methoxy-2-(prop-2-en-1-yl)phenol
- 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde
Comparison:
- 5-Methoxy-2-(prop-2-yn-1-yl)benzonitrile: Similar structure but with a triple bond instead of a double bond in the propyl group, which may affect its reactivity and applications.
- 5-Methoxy-2-(prop-2-en-1-yl)phenol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and potential applications.
- 5-Methoxy-2-(prop-2-en-1-yl)benzaldehyde: Contains an aldehyde group, which significantly alters its reactivity and potential uses compared to the nitrile group.
This detailed article provides a comprehensive overview of 5-Methoxy-2-(prop-2-en-1-yl)benzonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-4-9-5-6-11(13-2)7-10(9)8-12/h3,5-7H,1,4H2,2H3 |
InChI Key |
INXUAYPHQKMBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)C#N |
Origin of Product |
United States |
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